molecular formula C21H24N4O4 B2630943 2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]propan-1-one CAS No. 2034233-46-8

2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2630943
CAS No.: 2034233-46-8
M. Wt: 396.447
InChI Key: BQNCXWFTEGEIRR-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.447. The purity is usually 95%.
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Scientific Research Applications

Anti-malarial Potential

Research on derivatives structurally related to the given chemical compound has shown potential anti-malarial activity. The studies focus on the crystal structures of active and nonactive derivatives to understand the molecular basis of their activity. The importance of certain molecular substituents and their spatial arrangements in contributing to anti-malarial effects has been highlighted, suggesting a path for designing new anti-malarial drugs (Cunico et al., 2009).

Anticancer Activity

Heterocyclic compounds related to the chemical structure of interest have been synthesized and evaluated for their anti-bone cancer activity. These compounds, through molecular docking studies, have shown potential interactions with protein targets, indicating their promise in developing treatments against bone cancer (Lv et al., 2019).

Molecular Docking and Drug Design

Structural analyses, including TDDFT calculations and molecular docking, have been applied to derivatives to understand their bioactivity mechanisms, particularly against α1A-adrenoceptors. These studies provide a basis for the drug design of selective antagonists, demonstrating the chemical's utility in developing therapeutics with specific target interactions (Xu et al., 2016).

Dual-Action Antidepressants

Compounds derived from related structures have been synthesized and tested for their dual-action potential as antidepressants, showing significant in vitro affinity for 5-HT(1A) receptors and serotonin reuptake inhibition. Such properties suggest their application in creating new classes of antidepressant drugs (Silanes et al., 2004).

Antibacterial and Antifungal Activities

Organotin(IV) derivatives of related chemical structures have been prepared and characterized, showing significant antibacterial and antifungal activities. These compounds also demonstrate cytotoxic activity against cancer cells, indicating their potential in antimicrobial and anticancer applications (Shaheen et al., 2018).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-14(29-16-4-6-18-19(12-16)28-13-27-18)21(26)25-10-8-24(9-11-25)20-7-5-17(22-23-20)15-2-3-15/h4-7,12,14-15H,2-3,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNCXWFTEGEIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)C3CC3)OC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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